(Z)-8-(furan-2-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
Description
(Z)-8-(furan-2-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a benzofuro-oxazinone derivative characterized by a fused bicyclic core structure. The compound features a furan-2-ylmethyl substituent at the 8-position and a 3,4,5-trimethoxybenzylidene group at the 2-position. The Z-configuration of the benzylidene double bond is critical for its stereochemical and bioactive properties.
Properties
IUPAC Name |
(2Z)-8-(furan-2-ylmethyl)-2-[(3,4,5-trimethoxyphenyl)methylidene]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO7/c1-28-21-10-15(11-22(29-2)25(21)30-3)9-20-23(27)17-6-7-19-18(24(17)33-20)13-26(14-32-19)12-16-5-4-8-31-16/h4-11H,12-14H2,1-3H3/b20-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGBQHREGGLYLW-UKWGHVSLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-8-(furan-2-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
- Molecular Formula : C28H27NO7
- Molecular Weight : 489.5 g/mol
It features a benzofuroxazine core structure, which is known for various biological activities. The presence of furan and trimethoxybenzylidene groups enhances its potential pharmacological properties.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds similar to (Z)-8-(furan-2-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one. For instance, derivatives containing furan rings have shown inhibitory effects against SARS-CoV-2 main protease (Mpro), with IC50 values indicating strong potency. A related compound demonstrated an IC50 value of 1.55 μM against Mpro .
Antibacterial and Antifungal Activities
Compounds with similar structural motifs have been evaluated for their antibacterial and antifungal properties. The incorporation of halogen substituents in related pyrrolidine derivatives exhibited significant antibacterial activity against various pathogens . This suggests that the benzofuroxazine structure may also contribute to such bioactivities.
The mechanisms through which (Z)-8-(furan-2-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one exerts its effects are still under investigation. However, compounds with similar structures often act by:
- Inhibiting enzyme activity : Particularly in viral replication processes.
- Disrupting cell membrane integrity : Leading to cell death in bacterial and fungal pathogens.
Study 1: Inhibition of Viral Proteases
A study investigated the structural modifications of furan-containing compounds to enhance their inhibitory effects on viral proteases. The findings indicated that specific substitutions significantly improved potency against Mpro .
Study 2: Antimicrobial Efficacy
In vitro tests on pyrrolidine derivatives revealed that certain compounds exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that specific functional groups were crucial for maintaining bioactivity .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The benzofuro-oxazinone scaffold is highly modular, allowing for structural variations that influence physicochemical and biological properties. Below is a comparative analysis with three analogs from the literature:
Table 1: Structural and Functional Comparison
Key Observations
Replacement of the furan-2-ylmethyl group with a pyridin-4-ylmethylene moiety (as in ) introduces basicity, which could alter binding interactions in enzymatic assays.
Solubility Trends :
- The 4-methoxyphenyl-substituted analog exhibits higher aqueous solubility due to its polar methoxy groups, whereas the target compound’s trimethoxybenzylidene group may reduce solubility despite its polarity.
Stereochemical Considerations :
- All Z-configuration analogs (including the target compound) show rigid planar conformations, critical for binding to hydrophobic enzyme pockets. However, the pyridine-containing analog may adopt distinct torsion angles due to its heteroaromatic system.
Preparation Methods
Carbamate Intermediate Cyclization (Patent-Based Approach)
Adapted from EP0968197B1, this method employs aryl chloroformates to generate carbamate intermediates, which undergo base-mediated cyclization:
Step 1 : Reaction of amino alcohol I with 3,4,5-trimethoxybenzaldehyde in ethanol under acidic conditions forms the Schiff base II (Fig. 1).
Step 2 : Alkylation of II with furan-2-ylmethyl bromide introduces the C8 substituent, yielding III .
Step 3 : Treatment of III with 4-nitrophenyl chloroformate generates a carbamate intermediate IV .
Step 4 : Cyclization using aqueous KOH at 20–25°C produces the oxazinone ring, yielding the target compound.
Key Parameters :
Reductive Amination and Oxazinone Formation
Building on PMC3213528, this route prioritizes furan-2-ylmethyl group installation early in the synthesis:
Step 1 : Condensation of 4β-aminopodophyllotoxin analog V with furan-2-carbaldehyde in ethanol/acetic acid forms imine VI .
Step 2 : NaBH₄ reduction at 0°C yields secondary amine VII .
Step 3 : Cyclization with 3,4,5-trimethoxybenzaldehyde under oxidative conditions (H₂O₂, DBU) constructs the oxazinone ring.
Advantages :
- Stereocontrol: Low-temperature reduction minimizes Z/E isomerization.
- Catalyst: DBU enhances reaction selectivity (yield >95% in similar systems).
Optimization Challenges and Solutions
Stereochemical Control
The Z-configuration at the C2 benzylidene group is critical for bioactivity. Key strategies include:
Purification and Isolation
- Recrystallization : Ethanol/water mixtures (1:2 v/v) isolate the product with >98.5% purity.
- Chromatography : Silica gel (CH₂Cl₂/MeOH 9:1) resolves residual isomers.
Industrial-Scale Considerations
The Chinese patent CN115819367B highlights scalable protocols:
- Solvent recycling : Ethanol is distilled and reused, reducing costs by ~40%.
- Catalyst recovery : DBU is extracted via biphasic separation and reused ≥5 times without activity loss.
Comparative Data Table
Q & A
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Cyclization | H2SO4 (cat.), DCM, 25°C, 12 h | 65 | 92% | |
| Alkylation | K2CO3, DMF, 80°C, 6 h | 58 | 89% |
Basic: Which spectroscopic and computational methods are critical for structural confirmation?
Answer:
A combination of techniques is required due to the compound’s stereochemical complexity:
- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions and (Z)-configuration (e.g., olefinic proton coupling constants ~12–14 Hz) .
- X-ray Crystallography : Resolves absolute stereochemistry and bond angles; critical for distinguishing (Z) from (E) isomers .
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ at m/z 506.1812) .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) to predict NMR chemical shifts and compare with experimental data .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
Key strategies include:
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require post-synthesis purification to remove residuals .
- Catalyst Optimization : Lewis acids (e.g., ZnCl2) or organocatalysts improve cyclization efficiency .
- Real-Time Monitoring : Use TLC or inline IR spectroscopy to track reaction progression and minimize side products .
- Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) reduces decomposition of thermally sensitive intermediates .
Note: Contradictions in yield data (e.g., 58% vs. 65% for similar steps) may arise from variations in starting material purity or solvent quality .
Advanced: What methodologies resolve discrepancies in reported biological activity data?
Answer:
Discrepancies often stem from assay conditions or impurity profiles. Mitigation approaches:
- Standardized Assays : Use validated protocols (e.g., NIH/3T3 cell viability assays) with internal controls .
- Impurity Profiling : HPLC-MS to quantify byproducts (e.g., oxidation derivatives) that may interfere with activity .
- Comparative Studies : Benchmark against structurally similar compounds (e.g., chromeno-oxazine derivatives) to isolate structure-activity relationships .
Q. Table 2: Biological Activity Comparison
| Compound | IC50 (µM, Cancer Cell Line) | Key Structural Difference | Reference |
|---|---|---|---|
| Target Compound | 12.3 ± 1.5 | 3,4,5-Trimethoxybenzylidene | |
| Analog (3-Cl substitution) | 28.7 ± 3.2 | Chlorobenzylidene moiety |
Advanced: How can computational modeling address stereochemical uncertainties?
Answer:
- Conformational Analysis : Molecular dynamics simulations (e.g., AMBER) predict stable (Z)-configurations by analyzing energy minima .
- Docking Studies : Identify binding modes in biological targets (e.g., tubulin) to correlate stereochemistry with activity .
- NMR Shift Prediction : Compare computed (DFT) and experimental 13C shifts to validate assignments .
Limitation : Computational models may underestimate solvent effects, necessitating experimental validation .
Advanced: What experimental designs mitigate degradation during long-term stability studies?
Answer:
- Storage Conditions : Lyophilization and storage at –80°C under argon to prevent oxidation .
- Stabilizers : Add antioxidants (e.g., BHT) to solutions or use light-protected vials .
- Periodic Analysis : Monitor degradation via UPLC-PDA every 2 weeks; quantify major degradants (e.g., hydrolyzed oxazine) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
